P2X7 Receptor Antagonist Potency against Recombinant Human vs. Rat Receptors Compared to JNJ-64413739 (Janssen)
In 1321N1 astrocytoma cells expressing recombinant P2X7 receptors, 1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one (CAS 892297-72-2) exhibits moderate antagonist potency with IC50 values of 174 nM (human P2X7) and 245 nM (rat P2X7), yielding a human/rat potency ratio of 1.41 [1]. In the same assay system, the structurally distinct P2X7 antagonist JNJ-64413739 achieved markedly higher potency (human IC50 = 1.0 nM; rat IC50 = 2.0 nM; human/rat ratio = 0.5) [2]. The approximately 100-fold potency differential and inverted species selectivity profile demonstrate that CAS 892297-72-2 occupies a distinct potency and selectivity niche, which may be advantageous in experimental paradigms requiring partial or species-biased P2X7 blockade.
| Evidence Dimension | P2X7 receptor antagonist potency (IC50, nM) |
|---|---|
| Target Compound Data | Human P2X7 IC50 = 174 nM; Rat P2X7 IC50 = 245 nM |
| Comparator Or Baseline | JNJ-64413739: Human P2X7 IC50 = 1.0 ± 0.2 nM; Rat P2X7 IC50 = 2.0 ± 0.6 nM |
| Quantified Difference | Approximately 100-fold lower potency for CAS 892297-72-2; different species selectivity pattern |
| Conditions | FLIPR-based calcium flux assay in 1321N1 cells expressing recombinant human or rat P2X7 receptors; benzoyl-ATP as agonist |
Why This Matters
The moderate potency and distinct species selectivity profile of CAS 892297-72-2 make it a valuable tool compound for experiments where partial P2X7 receptor blockade or rat-preferred activity is desired, in contrast to ultra-potent pan-species antagonists like JNJ-64413739.
- [1] BindingDB. CHEMBL445485 (BDBM50412170) Affinity Data. Accessed 2026-04-30. View Source
- [2] Journal of Nuclear Medicine. Assay Data for JNJ-64413739. Accessed 2026-04-30. View Source
